molecular formula C10H11N5O2 B2910956 6-(PYRROLIDIN-1-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE-3-CARBOXYLIC ACID CAS No. 1211487-42-1

6-(PYRROLIDIN-1-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE-3-CARBOXYLIC ACID

Cat. No.: B2910956
CAS No.: 1211487-42-1
M. Wt: 233.231
InChI Key: ZLXNLTUXVRDHIJ-UHFFFAOYSA-N
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Description

6-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid is a heterocyclic compound featuring a fused triazole-pyridazine core (Figure 1). The pyrrolidinyl substituent at position 6 enhances lipophilicity and modulates electronic properties, while the carboxylic acid group at position 3 contributes to hydrogen-bonding interactions, making it pharmacologically relevant. This scaffold is structurally analogous to several bioactive triazolopyridazine derivatives reported in kinase inhibition, PDE4 modulation, and GABAA receptor targeting .

Properties

IUPAC Name

6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2/c16-10(17)9-12-11-7-3-4-8(13-15(7)9)14-5-1-2-6-14/h3-4H,1-2,5-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXNLTUXVRDHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN3C(=NN=C3C(=O)O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(PYRROLIDIN-1-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE-3-CARBOXYLIC ACID typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrrolidine with a triazolo-pyridazine intermediate under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-(PYRROLIDIN-1-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

6-(PYRROLIDIN-1-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE-3-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antibacterial properties against various strains of bacteria.

    Medicine: Explored for its potential anticancer activity, particularly against cell lines such as A549, MCF-7, and HeLa.

    Industry: Utilized in the development of new materials with specific chemical properties .

Mechanism of Action

The mechanism of action of 6-(PYRROLIDIN-1-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met kinase, a protein involved in cancer cell proliferation. The compound binds to the active site of the kinase, preventing its activity and thereby inhibiting cancer cell growth. Additionally, it may modulate GABA A receptors, influencing neurological functions .

Comparison with Similar Compounds

Key Structural Features :

  • Pyrrolidin-1-yl group : Enhances solubility and receptor binding via nitrogen lone pairs.
  • Carboxylic acid moiety : Facilitates ionic interactions with enzymatic active sites.

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Compound Name Substituents (Position) Biological Target Key Properties Reference
Target Compound 6-Pyrrolidinyl, 3-carboxylic acid Under investigation High polarity, potential kinase/PDE4 activity
PF-4254644 6-(1-Methylpyrazol-4-yl), 3-quinoline c-Met kinase IC50 < 1 nM, high selectivity
TPA023 (L-838,417) 6-(Triazolylmethoxy), 3-difluorophenyl GABAA (α2/α3 selective) Anxiolytic without sedation
Sodium 6-chloro-triazolo[4,3-b]pyridazine-3-carboxylate 6-Chloro, 3-carboxylate sodium PDE4 isoforms Improved solubility, moderate potency
3-(2,5-Dimethoxyphenyl)-triazolo[4,3-b]pyridazine (18) 3-Aryl, 6-catechol diether PDE4A/B/C/D IC50 ~5 nM, >100× selectivity

Pharmacological and Physicochemical Comparisons

  • Potency and Selectivity: PF-4254644 (c-Met inhibitor) exhibits sub-nanomolar potency due to the 1-methylpyrazole and quinoline substituents, which optimize hydrophobic interactions . In contrast, the target compound’s pyrrolidinyl group may favor binding to PDE4 or kinases via conformational flexibility . TPA023’s triazolylmethoxy group confers GABAA α2/α3 subtype selectivity, while the carboxylic acid in the target compound could mimic endogenous ligands in other receptor systems .
  • Metabolic Stability :
    Triazolopyridazines like PF-4254644 are prone to oxidative metabolism due to electron-rich heterocycles . The pyrrolidinyl group in the target compound may mitigate this via steric hindrance.

Notes on Comparative Analysis

Metabolic Susceptibility : Triazolopyridazine cores are vulnerable to CYP450-mediated oxidation, necessitating structural optimization (e.g., pyrrolidinyl shielding) .

Substituent Effects :

  • Electron-donating groups (e.g., pyrrolidinyl) enhance solubility but may reduce target affinity.
  • Carboxylic acids improve target engagement but require formulation adjustments for bioavailability .

Docking Insights : Molecular modeling of PDE4 inhibitors () suggests that the triazolo[4,3-b]pyridazine core occupies adenine-binding pockets, with substituents dictating isoform specificity.

Biological Activity

The compound 6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid is a derivative of triazolo-pyridazine that has garnered attention for its potential biological activities, particularly in cancer treatment. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C10H12N6O2C_{10}H_{12}N_6O_2, with a molecular weight of 232.25 g/mol. The structure features a pyrrolidine ring linked to a triazolo-pyridazine core, which is known to influence its biological properties.

Research indicates that compounds similar to This compound exhibit significant inhibitory activity against c-Met kinase, an important target in cancer therapy. c-Met is involved in various cellular processes such as proliferation and survival; thus, its inhibition can lead to reduced tumor growth.

Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various triazolo-pyridazine derivatives against several cancer cell lines: A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results are summarized in Table 1.

CompoundA549 IC50 (μM)MCF-7 IC50 (μM)HeLa IC50 (μM)
This compoundTBDTBDTBD
Compound 12e1.06 ± 0.161.23 ± 0.182.73 ± 0.33

Note: The exact IC50 values for This compound are yet to be determined (TBD) in the referenced studies.

Apoptosis Induction

Further investigations into the mechanism revealed that compound 12e could induce apoptosis in A549 cells in a dose-dependent manner. Flow cytometry assays indicated that treatment with this compound led to increased late apoptosis rates compared to the control group.

Case Studies

Case Study 1: Inhibition of c-Met Kinase

In a comparative study involving multiple derivatives, 12e demonstrated potent inhibition of c-Met kinase with an IC50 value of 0.090 μM, comparable to Foretinib (IC50 = 0.019 μM). This suggests that the triazolo-pyridazine scaffold can be optimized for enhanced potency against c-Met-mediated pathways.

Case Study 2: Cell Cycle Analysis

Cell cycle analysis showed that treatment with compound 12e resulted in significant G0/G1 phase arrest in A549 cells. This finding indicates that the compound not only induces apoptosis but also affects cell cycle progression, further supporting its potential as an anti-cancer agent.

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